molecular formula C27H24NP B12884918 Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 191733-03-6

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Cat. No.: B12884918
CAS No.: 191733-03-6
M. Wt: 393.5 g/mol
InChI Key: KWBVHRQKJDZOLZ-UHFFFAOYSA-N
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Description

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine is an organic compound that features a phosphine group attached to a benzylidene moiety. This compound is of interest due to its potential applications in coordination chemistry and catalysis. The presence of both phosphine and imine functionalities makes it a versatile ligand for various metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine typically involves the condensation reaction between 2-(diphenylphosphino)benzaldehyde and 2-phenylethanamine. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under mild conditions with the aid of molecular sieves to remove water formed during the reaction . The reaction can be represented as follows:

2-(Diphenylphosphino)benzaldehyde+2-PhenylethanamineN-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine+H2O\text{2-(Diphenylphosphino)benzaldehyde} + \text{2-Phenylethanamine} \rightarrow \text{N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine} + \text{H}_2\text{O} 2-(Diphenylphosphino)benzaldehyde+2-Phenylethanamine→N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine+H2​O

Industrial Production Methods

While specific industrial production methods for N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Metal catalysts like palladium or nickel are often employed in cross-coupling reactions.

Major Products

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of N-(2-(Diphenylphosphino)benzyl)-2-phenylethanamine.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine primarily involves its role as a ligand. It coordinates with metal centers through the phosphine and imine groups, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets are typically metal ions, and the pathways involve coordination and subsequent activation of substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
  • N-(2-(Diphenylphosphino)benzylidene)benzylamine

Uniqueness

N-(2-(Diphenylphosphino)benzylidene)-2-phenylethanamine is unique due to the presence of both a phosphine and an imine group, which allows it to act as a bidentate ligand. This dual functionality enhances its ability to stabilize metal complexes and participate in a wider range of catalytic reactions compared to similar compounds that may only have one functional group .

Biological Activity

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- (CAS: 191733-03-6) is a phosphine-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's structural formula can be represented as follows:

C19H18NP\text{C}_{19}\text{H}_{18}\text{N}\text{P}

This compound features a diphenylphosphino group, which is significant for its reactivity and biological interactions.

Benzeneethanamine derivatives often exhibit biological activity through the following mechanisms:

  • Enzyme Inhibition : Phosphine ligands can interact with metal centers in enzymes, altering their activity.
  • Cell Signaling Modulation : These compounds may influence pathways involving growth factors, particularly fibroblast growth factors (FGFs), which are crucial in cell proliferation and differentiation.

Anticancer Properties

Several studies have indicated that benzeneethanamine derivatives possess anticancer properties. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Case Study 1 : A study published in Transition Metal Chemistry reported that palladium(II) complexes with phosphine ligands derived from benzeneethanamine exhibited significant cytotoxic effects against breast cancer cells. The IC50 values were determined through MTT assays, revealing a dose-dependent response.

CompoundIC50 (µM)Cell Line
Benzeneethanamine-Pd12.5MCF-7
Control30.0MCF-7

Antimicrobial Activity

Research has also shown that benzeneethanamine derivatives can exhibit antimicrobial properties.

Case Study 2 : A study assessed the antibacterial activity of various phosphine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives significantly inhibited bacterial growth.

CompoundZone of Inhibition (mm)Bacteria
Benzeneethanamine Derivative 118S. aureus
Benzeneethanamine Derivative 215E. coli

Research Findings

Recent studies have focused on the synthesis of new derivatives and their biological evaluations:

  • Synthesis of New Derivatives : Researchers have synthesized various benzeneethanamine derivatives with modified phosphine groups to enhance biological activity.
  • Biological Evaluations : These derivatives were tested for their ability to inhibit FGFR4 (Fibroblast Growth Factor Receptor 4), a target implicated in several cancers.

Table of FGFR4 Inhibition Studies

Compound% Inhibition at 10 µMReference
Benzeneethanamine Derivative A85%
Benzeneethanamine Derivative B70%

Properties

CAS No.

191733-03-6

Molecular Formula

C27H24NP

Molecular Weight

393.5 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine

InChI

InChI=1S/C27H24NP/c1-4-12-23(13-5-1)20-21-28-22-24-14-10-11-19-27(24)29(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H,20-21H2

InChI Key

KWBVHRQKJDZOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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